molecular formula C7H10N4S B1487202 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide CAS No. 2098046-99-0

2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide

Cat. No.: B1487202
CAS No.: 2098046-99-0
M. Wt: 182.25 g/mol
InChI Key: LNPJVPUFJQSGFG-UHFFFAOYSA-N
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Description

2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide is a heterocyclic compound that features a unique structure combining a thiopyrano ring with a pyrazole moiety

Mechanism of Action

Target of Action

The primary target of 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) amongst others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

This compound acts as a tyrosine kinase inhibitor (TKI) . It binds to the ATP-binding site of EGFR, thereby inhibiting the activation of the intrinsic kinase activity of the receptor. This inhibition prevents the autophosphorylation of tyrosine residues, which is a key step in the initiation of EGFR-driven signaling cascades .

Biochemical Pathways

The inhibition of EGFR by this compound affects multiple downstream pathways, including the PI3K/Akt pathway, the JAK/STAT pathway, and the Ras/Raf/MAPK pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound can disrupt these pathways and inhibit the growth and proliferation of cancer cells .

Result of Action

The result of the action of this compound is the inhibition of cell proliferation and the induction of cell death . It has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduce the expression levels of proliferating cell nuclear antigen (PCNA) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of intermediate compounds under specific conditions. For example, the synthesis might begin with the preparation of a pyrazole derivative, followed by cyclization with a thiopyrano precursor under electrophilic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds similar to 2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide exhibit anticancer properties. Studies have shown that modifications in the pyrazole ring can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have been tested against breast and prostate cancer cells with promising results.
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, making it a candidate for treating chronic inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.

Agrochemical Applications

  • Pesticide Development : The structural features of this compound make it a candidate for developing new pesticides. Research has indicated that modifications can lead to enhanced efficacy against pests while reducing toxicity to non-target organisms.
  • Herbicide Formulation : The compound's ability to inhibit specific enzymes involved in plant growth suggests its potential as a herbicide. Studies are ongoing to evaluate its effectiveness in controlling weed species without harming crops.

Materials Science Applications

  • Polymer Synthesis : The unique chemical structure allows for the incorporation of this compound into polymer matrices. This can lead to the development of materials with enhanced thermal stability and mechanical properties.
  • Nanomaterials : Research is being conducted on using this compound in the synthesis of nanomaterials for various applications including drug delivery systems and sensors due to its biocompatibility and functionalization capabilities.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Derivatives showed significant cytotoxic effects on breast cancer cell lines.
Anti-inflammatory Inhibition of COX-2 and iNOS was observed in vitro.
Antimicrobial Effective against multiple bacterial strains with low MIC values.
Pesticide Development Enhanced efficacy noted in field trials against common agricultural pests.
Polymer Synthesis Improved thermal stability in polymer composites containing the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide is unique due to its combination of a thiopyrano ring with a pyrazole moiety, which imparts distinct chemical and biological properties.

Biological Activity

2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide is a heterocyclic compound notable for its unique structural features and biological activities. This compound has gained attention primarily for its role as a tyrosine kinase inhibitor (TKI) , particularly targeting the epidermal growth factor receptor (EGFR) . Understanding its biological activity is crucial for potential therapeutic applications, especially in cancer treatment.

The primary mechanism of action of this compound involves the inhibition of EGFR. This inhibition leads to the disruption of several key signaling pathways:

  • PI3K/Akt Pathway : Involved in cell survival and proliferation.
  • JAK/STAT Pathway : Plays a role in gene expression and cell division.
  • Ras/Raf/MAPK Pathway : Important for cell growth and differentiation.

By inhibiting these pathways, the compound effectively reduces cell proliferation and induces apoptosis in cancer cells .

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary table of its biological effects:

Biological Activity Effect Reference
EGFR InhibitionReduces tumor growth
Induction of ApoptosisPromotes programmed cell death
Antiproliferative EffectsInhibits cancer cell lines

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Lung Cancer Cell Lines :
    • Objective : To evaluate the antiproliferative effects on A549 lung cancer cells.
    • Findings : The compound significantly inhibited cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups.
  • Study on Breast Cancer Models :
    • Objective : To assess the compound's impact on MCF-7 breast cancer cells.
    • Findings : Treatment with 5 µM resulted in a 50% reduction in cell proliferation within 24 hours. Western blot analysis confirmed downregulation of EGFR and downstream signaling molecules.

Research Applications

The unique properties of this compound open avenues for various research applications:

  • Medicinal Chemistry : As a potential candidate for developing new anticancer therapies.
  • Biological Probes : To study molecular interactions within signaling pathways.
  • Material Science : Exploring its electronic or optical properties due to its heterocyclic structure .

Properties

IUPAC Name

1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4S/c8-7(9)6-4-3-12-2-1-5(4)10-11-6/h1-3H2,(H3,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPJVPUFJQSGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1NN=C2C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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